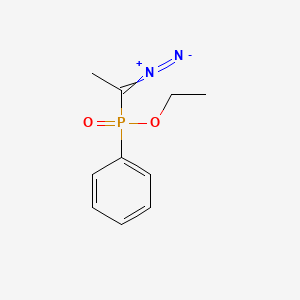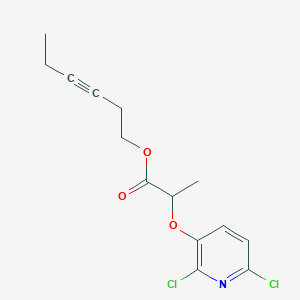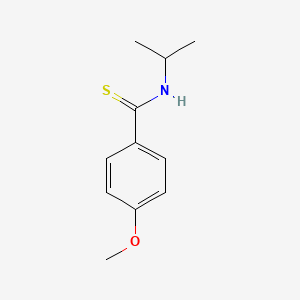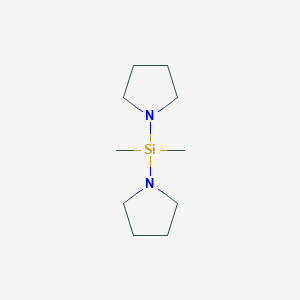
Pyrrolidine, 1,1'-(dimethylsilylene)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1,1’-(dimethylsilylene)bis- is an organic compound with the molecular formula C10H22N2Si. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pyrrolidine, 1,1’-(dimethylsilylene)bis- can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with dimethyldichlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of pyrrolidine, 1,1’-(dimethylsilylene)bis- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is usually purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolidine, 1,1’-(dimethylsilylene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce various substituted pyrrolidines .
Applications De Recherche Scientifique
Pyrrolidine, 1,1’-(dimethylsilylene)bis- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of pyrrolidine, 1,1’-(dimethylsilylene)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites on proteins, thereby altering their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simpler analog with a single pyrrolidine ring.
Pyrrolizidine: Contains two fused pyrrolidine rings.
Pyrrole: An aromatic analog with a five-membered ring containing one nitrogen atom.
Uniqueness
Pyrrolidine, 1,1’-(dimethylsilylene)bis- is unique due to the presence of the dimethylsilylene bridge, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity compared to other pyrrolidine derivatives .
Propriétés
Numéro CAS |
64191-88-4 |
|---|---|
Formule moléculaire |
C10H22N2Si |
Poids moléculaire |
198.38 g/mol |
Nom IUPAC |
dimethyl(dipyrrolidin-1-yl)silane |
InChI |
InChI=1S/C10H22N2Si/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12/h3-10H2,1-2H3 |
Clé InChI |
OFKNHDDXWSOGKH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(N1CCCC1)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-1-(4-methylpent-3-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14506186.png)
![(Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine](/img/structure/B14506194.png)
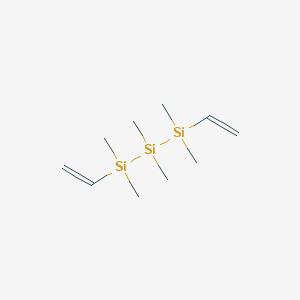
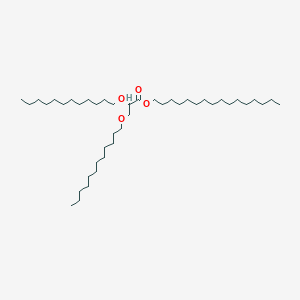
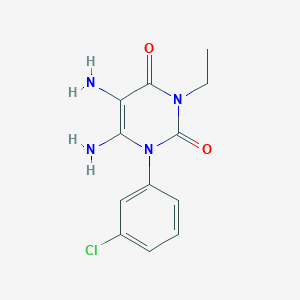
![(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B14506215.png)
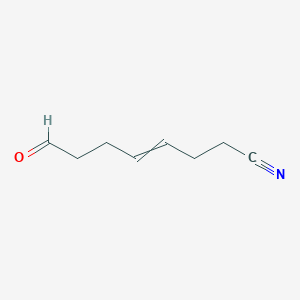
![Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]-](/img/structure/B14506239.png)
